molecular formula C16H17N B15172158 4-(3-Phenylbut-2-en-2-yl)aniline CAS No. 919789-90-5

4-(3-Phenylbut-2-en-2-yl)aniline

Cat. No.: B15172158
CAS No.: 919789-90-5
M. Wt: 223.31 g/mol
InChI Key: NJKPRLQQKBRCPL-UHFFFAOYSA-N
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Description

4-(3-Phenylbut-2-en-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a phenyl group attached to a butenyl chain, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylbut-2-en-2-yl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the alkylation of aniline derivatives with allylic alcohols using deep eutectic solvents as green promoters .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of environmentally benign organoboron reagents and palladium catalysts makes this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenylbut-2-en-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amines.

Scientific Research Applications

4-(3-Phenylbut-2-en-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Phenylbut-2-en-2-yl)aniline involves its interaction with specific molecular targets and pathways. The phenyl and aniline groups allow it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of phenyl and aniline groups, which confer unique reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its use as a building block in complex syntheses highlight its versatility.

Properties

CAS No.

919789-90-5

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

4-(3-phenylbut-2-en-2-yl)aniline

InChI

InChI=1S/C16H17N/c1-12(14-6-4-3-5-7-14)13(2)15-8-10-16(17)11-9-15/h3-11H,17H2,1-2H3

InChI Key

NJKPRLQQKBRCPL-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)C1=CC=C(C=C1)N)C2=CC=CC=C2

Origin of Product

United States

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